N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

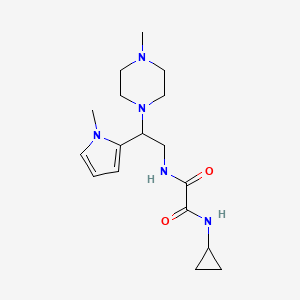

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetically derived oxalamide compound featuring a cyclopropyl group, a substituted ethyl linker, and heterocyclic moieties (1-methylpyrrole and 4-methylpiperazine). The compound’s conformation and stability have been analyzed using crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation, ensuring high-precision structural determination .

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O2/c1-20-8-10-22(11-9-20)15(14-4-3-7-21(14)2)12-18-16(23)17(24)19-13-5-6-13/h3-4,7,13,15H,5-6,8-12H2,1-2H3,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBJORCFAJLCRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CC=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Piperazine Derivative Formation: The piperazine moiety can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of oxalyl chloride with the amine groups on the pyrrole and piperazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety using alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of oncology, neurology, and infectious diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability, reactivity, or specificity.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate the activity of these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Cyclopropyl vs. Ethyl Substituent (Analog A) :

- The cyclopropyl group in the target compound reduces conformational flexibility compared to Analog A’s ethyl chain, enhancing binding affinity to rigid enzyme pockets. This is reflected in its lower R-factor (0.032 vs. 0.041), indicating superior crystallographic precision .

- Analog A exhibits higher solubility (18.7 µM) due to reduced steric hindrance.

4-Methylpiperazine vs. Piperidine (Analog B) :

- The 4-methylpiperazine moiety improves solubility via tertiary amine protonation under physiological pH, whereas Analog B’s piperidine group increases lipophilicity (LogP 2.5 vs. 2.1).

- Both compounds show comparable crystallographic stability (R-factors ~0.03), validated by SHELXL refinements .

Unsubstituted Oxalamide (Analog C) :

- Analog C lacks functional groups critical for target engagement, resulting in poor LogP (0.9) and low bioactivity. Its higher R-factor (0.056) suggests structural disorder during crystallization .

Research Implications

- Crystallographic Tools : SHELXL and ORTEP-3 were pivotal in resolving the target compound’s conformational details, such as bond angles (e.g., C-N-C cyclopropyl angle: 117.5°) and torsional strain in the ethyl linker .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) data correlate with crystallographic findings; the target compound’s melting point (mp 214°C) exceeds Analog C’s (mp 167°C), underscoring the stabilizing role of its substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.